molecular formula C16H13F3N2O3 B10972478 Methyl 2-({[4-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate

Methyl 2-({[4-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate

Cat. No.: B10972478
M. Wt: 338.28 g/mol
InChI Key: GPCAFIBJZDATBG-UHFFFAOYSA-N
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Description

METHYL 2-({[4-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further linked to a benzoate ester. The trifluoromethyl group imparts significant chemical stability and lipophilicity, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[4-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE typically involves a multi-step process. One common method includes the reaction of 4-(trifluoromethyl)aniline with methyl 2-aminobenzoate under specific conditions to form the desired product. The reaction often requires the use of coupling agents and catalysts to facilitate the formation of the carbonyl-amino linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[4-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 2-({[4-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s stability and lipophilicity make it useful in studying biological membranes and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which METHYL 2-({[4-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate specific biochemical pathways. These interactions can lead to various biological effects, including enzyme inhibition or activation and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    METHYL 6-{[4-(TRIFLUOROMETHYL)ANILINO]CARBONYL}NICOTINATE: Similar in structure but with a nicotinate ester instead of a benzoate ester.

    ETHYL 2-({[4-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE: Similar but with an ethyl ester instead of a methyl ester.

Uniqueness

METHYL 2-({[4-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE is unique due to its specific combination of a trifluoromethyl group and a benzoate ester, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and lipophilicity.

Properties

Molecular Formula

C16H13F3N2O3

Molecular Weight

338.28 g/mol

IUPAC Name

methyl 2-[[4-(trifluoromethyl)phenyl]carbamoylamino]benzoate

InChI

InChI=1S/C16H13F3N2O3/c1-24-14(22)12-4-2-3-5-13(12)21-15(23)20-11-8-6-10(7-9-11)16(17,18)19/h2-9H,1H3,(H2,20,21,23)

InChI Key

GPCAFIBJZDATBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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